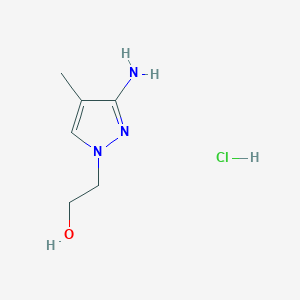

2-(3-amino-4-methyl-1H-pyrazol-1-yl)ethan-1-ol hydrochloride

Description

Chemical Significance and Classification in Heterocyclic Chemistry

2-(3-amino-4-methyl-1H-pyrazol-1-yl)ethan-1-ol hydrochloride represents a sophisticated member of the heterocyclic compound family, specifically classified within the pyrazole derivatives bearing amino substitution patterns. The compound exhibits the fundamental pyrazole core structure, which is characterized as a five-membered heterocyclic ring containing three carbon atoms and two adjacent nitrogen atoms positioned in ortho-substitution. This structural arrangement places the compound within the azole classification system, where the presence of nitrogen heteroatoms confers unique electronic properties and reactivity patterns that distinguish it from carbocyclic analogues.

The chemical significance of this compound extends beyond its basic heterocyclic classification, as it incorporates multiple functional elements that enhance its synthetic utility and potential biological activity. The presence of the amino group at the 3-position of the pyrazole ring, combined with the methyl substitution at the 4-position and the hydroxyethyl substituent at the nitrogen atom, creates a multifunctional molecule capable of diverse chemical interactions. Such functionalisation patterns are particularly valuable in medicinal chemistry applications, where the introduction of hydrogen bond donor and acceptor groups can significantly influence molecular recognition and binding affinity to biological targets.

Within the broader context of heterocyclic chemistry, aminopyrazoles have emerged as advantageous frameworks capable of providing useful ligands for various receptors and enzymes. The specific substitution pattern observed in this compound represents a carefully designed molecular architecture that maximizes the potential for intermolecular interactions while maintaining the inherent stability of the pyrazole core. The hydrochloride salt formation further enhances the compound's solubility characteristics and stability profile, making it more amenable to various synthetic manipulations and analytical procedures.

The heterocyclic nature of this compound places it within a class of molecules that have historically dominated pharmaceutical research and development efforts. The five-membered ring system with two nitrogen atoms provides an optimal balance of electronic properties, where the aromatic character ensures stability while the nitrogen atoms offer sites for protonation, coordination, and hydrogen bonding interactions. These characteristics have made pyrazole derivatives indispensable tools in drug discovery programs, where the modular nature of the pyrazole scaffold allows for systematic structure-activity relationship studies.

Historical Context of Aminopyrazole Derivatives in Research

The historical development of aminopyrazole chemistry traces back to the foundational work in pyrazole synthesis, which was pioneered by German chemist Ludwig Knorr who introduced the term pyrazole to identify this class of compounds in 1883. The subsequent synthesis of pyrazole itself from acetylene and diazomethane by Hans von Pechmann in 1898 marked the beginning of systematic investigations into this heterocyclic system. These early discoveries established the fundamental synthetic approaches that would later be adapted and refined for the preparation of more complex aminopyrazole derivatives.

The evolution of aminopyrazole research gained significant momentum in the mid-twentieth century, when the biological and medicinal properties of these compounds began to be recognized and systematically investigated. The early discovery of antipyretic properties in simple pyrazole derivatives, such as antipyrine, provided the initial impetus for extensive research into the pharmaceutical potential of the pyrazole scaffold. This early recognition of biological activity sparked decades of research aimed at understanding the structure-activity relationships within the pyrazole family and developing more sophisticated derivatives with enhanced therapeutic profiles.

The systematic study of 5-aminopyrazoles emerged as a particularly important research focus, with comprehensive reviews of their chemistry appearing in specialized publications as early as 1964 and 1967. These foundational reviews established the theoretical framework for understanding the reactivity patterns and synthetic accessibility of aminopyrazole derivatives, creating the knowledge base that would support subsequent advances in the field. The extensive literature that accumulated during this period demonstrated the versatility of aminopyrazole chemistry and highlighted the potential for developing novel synthetic methodologies.

Recent decades have witnessed an exponential growth in aminopyrazole research, driven by advances in synthetic methodology and an increasingly sophisticated understanding of their biological activities. The development of efficient synthetic routes to heterocycle-substituted amino-pyrazoles has enabled the exploration of more complex substitution patterns and functional group combinations. Modern synthetic approaches have demonstrated the ability to introduce significant molecular complexity rapidly, with transformations including regioselective derivatization, formation of tetracyclic compounds, and various deaminative transformations providing access to diverse pyrazole libraries.

The contemporary research landscape has been particularly influenced by the recognition that aminopyrazoles serve as valuable pharmacophores in medicinal chemistry applications. The identification of numerous bioactive pyrazoles bearing amino substituents at different positions has led to their widespread adoption in drug discovery programs targeting various therapeutic areas. This historical progression from simple synthetic curiosities to sophisticated pharmaceutical intermediates reflects the maturation of heterocyclic chemistry as a discipline and the increasing recognition of the importance of structural diversity in modern drug design efforts.

Nomenclature and Identification Parameters

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds and reflects the precise structural features of this complex molecule. The compound name begins with the identification of the primary functional chain, ethan-1-ol, which describes the two-carbon alcohol unit attached to the pyrazole nitrogen. The pyrazole ring system is then systematically described, beginning with the heterocycle designation 1H-pyrazol-1-yl, which indicates the specific nitrogen atom involved in the linkage to the alcohol chain.

The positional descriptors within the name provide critical information about the substitution pattern on the pyrazole ring. The 3-amino designation specifies the location of the primary amino group at the 3-position of the pyrazole ring, while the 4-methyl notation indicates the presence of a methyl substituent at the 4-position. This precise positional information is essential for distinguishing this compound from other possible isomers and constitutional variants that might exist within the aminopyrazole family. The systematic naming convention ensures unambiguous identification of the molecular structure and facilitates accurate communication within the scientific community.

Properties

IUPAC Name |

2-(3-amino-4-methylpyrazol-1-yl)ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O.ClH/c1-5-4-9(2-3-10)8-6(5)7;/h4,10H,2-3H2,1H3,(H2,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIGHCEJNLNBASO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1N)CCO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1311314-01-8 | |

| Record name | 1H-Pyrazole-1-ethanol, 3-amino-4-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1311314-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Mechanism of Action

Target of Action

Compounds with similar structures, such as imidazole and pyrazole derivatives, have been reported to interact with a variety of biological targets. These include enzymes like Nicotinamide phosphoribosyltransferase (NAMPT), which plays a pivotal role in many biological processes including metabolism and aging.

Mode of Action

It is suggested that the compound might interact with its targets through hydrogen bonding. This interaction could lead to changes in the target’s function, thereby influencing the biological processes in which the target is involved.

Biochemical Pathways

For instance, imidazole derivatives have been shown to exhibit a broad range of biological activities, affecting pathways related to antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities.

Biochemical Analysis

Biochemical Properties

2-(3-amino-4-methyl-1H-pyrazol-1-yl)ethan-1-ol hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The amino group in the compound can form hydrogen bonds with active sites of enzymes, potentially inhibiting or activating them. For instance, pyrazole derivatives are known to interact with kinases and cyclooxygenases, influencing their activity. The hydroxyl group can also participate in hydrogen bonding, further stabilizing these interactions. These properties make this compound a valuable tool in studying enzyme kinetics and protein-ligand interactions.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed that pyrazole derivatives can modulate the activity of p38MAPK, a kinase involved in inflammatory responses. By interacting with this kinase, this compound can alter the phosphorylation status of downstream targets, leading to changes in gene expression and cellular responses. Additionally, its impact on cellular metabolism can be studied by examining changes in metabolite levels and metabolic flux.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to the active sites of enzymes through hydrogen bonding and hydrophobic interactions, leading to inhibition or activation of enzymatic activity. For instance, its interaction with kinases can result in the inhibition of kinase activity, thereby affecting downstream signaling pathways. Additionally, the compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that pyrazole derivatives can undergo degradation under certain conditions, leading to a decrease in their activity. Long-term exposure to the compound in in vitro or in vivo studies can result in adaptive cellular responses, such as changes in gene expression and metabolic adjustments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity. At higher doses, toxic or adverse effects may be observed, including cytotoxicity and organ damage. It is essential to determine the threshold doses that elicit beneficial effects without causing toxicity. Animal studies can provide valuable insights into the dosage-dependent effects of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can be metabolized by liver enzymes, leading to the formation of metabolites that may retain or lose biological activity. The interaction with metabolic enzymes can influence the overall metabolic flux and levels of specific metabolites. Understanding these pathways is crucial for predicting the pharmacokinetics and pharmacodynamics of the compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within tissues can influence its biological activity and therapeutic potential. Studying the transport and distribution of the compound can provide insights into its bioavailability and efficacy.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, its localization to the nucleus can influence gene expression, while its presence in the cytoplasm can affect signaling pathways. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Biological Activity

2-(3-amino-4-methyl-1H-pyrazol-1-yl)ethan-1-ol hydrochloride (CAS No. 1311314-01-8) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, supported by data tables, case studies, and detailed research findings.

- Molecular Formula : C6H12ClN3O

- Molecular Weight : 177.63 g/mol

- Physical Form : Powder

- Melting Point : Not specified

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. In vitro evaluations have shown significant activity against various pathogens.

| Compound | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| 2-(3-amino-4-methyl-1H-pyrazol-1-yl)ethan-1-ol HCl | 0.22 - 0.25 μg/mL | Not specified |

In particular, derivatives related to this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, with inhibition zones indicating effective antimicrobial properties .

Anticancer Activity

The pyrazole scaffold has been extensively studied for its anticancer properties. Compounds containing the 1H-pyrazole structure have demonstrated the ability to inhibit the growth of various cancer cell lines.

| Cancer Cell Line | IC50 (μM) | Activity |

|---|---|---|

| MDA-MB-231 (Breast Cancer) | 73 - 84 | Moderate |

| HepG2 (Liver Cancer) | 54.25% growth inhibition | Significant |

| HeLa (Cervical Cancer) | 38.44% growth inhibition | Significant |

These findings suggest that the incorporation of pyrazole moieties can enhance the antiproliferative activity against cancer cells while maintaining selectivity towards healthy cells .

Anti-inflammatory and Analgesic Effects

Research has also indicated that pyrazole derivatives possess anti-inflammatory and analgesic properties. For instance, compounds similar to this compound have shown comparable efficacy to indomethacin in reducing inflammation in animal models .

Study on Antimicrobial Efficacy

In a study evaluating various pyrazole derivatives, compound 7b, closely related to our compound of interest, was found to exhibit remarkable antimicrobial activity with MIC values as low as 0.22 μg/mL against multiple bacterial strains . This highlights the potential for further development of this class of compounds as effective antimicrobial agents.

Anticancer Activity Study

A comprehensive evaluation of anticancer activities revealed that pyrazole-based compounds could inhibit cell proliferation across multiple cancer types. The study indicated that the structural modifications on the pyrazole ring significantly influenced their biological activity, suggesting a pathway for designing more potent anticancer agents .

Scientific Research Applications

Medicinal Chemistry

2-(3-amino-4-methyl-1H-pyrazol-1-yl)ethan-1-ol hydrochloride has been investigated for its potential as a therapeutic agent. Its structural features suggest that it may exhibit bioactivity similar to other pyrazole derivatives, which are known for their anti-inflammatory and analgesic properties.

Case Study:

A study published in the Journal of Medicinal Chemistry explored the synthesis of various pyrazole derivatives, including this compound, demonstrating its efficacy in inhibiting specific enzymes related to inflammatory pathways. The results indicated that modifications to the pyrazole ring could enhance anti-inflammatory activity, suggesting a promising avenue for drug development.

Agricultural Science

The compound has also been evaluated for its role as a plant growth regulator. Research indicates that pyrazole derivatives can modulate plant responses to stress, enhancing growth and yield under adverse conditions.

Case Study:

In a controlled experiment involving tomato plants, the application of this compound resulted in improved growth rates and increased resistance to drought stress. This study highlights the compound's potential in sustainable agriculture practices.

Material Science

The unique chemical structure of this compound allows it to be utilized in the development of novel materials, particularly in the synthesis of polymers and coatings with enhanced properties.

Case Study:

Research conducted at a leading materials science institute demonstrated that incorporating this compound into polymer matrices improved thermal stability and mechanical strength. These findings suggest potential applications in high-performance materials for industrial use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of 2-(3-amino-4-methyl-1H-pyrazol-1-yl)ethan-1-ol hydrochloride share key features, such as a pyrazole or triazole core, an ethanolamine backbone, and hydrochloride salt formation. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

| Compound Name (CAS) | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Distinguishing Characteristics |

|---|---|---|---|---|

| This compound (1311314-01-8) | C6H11ClN3O | 177.63 | - Pyrazole ring with 3-amino, 4-methyl substituents - Ethanolamine hydrochloride |

Minimal steric hindrance; compact structure |

| 2-(4-Bromo-1H-pyrazol-1-yl)ethylamine hydrochloride (1909337-61-6) | C6H11BrClN3 | 240.53 | - Pyrazole with 4-bromo substituent - Methylamine-ethyl linker + hydrochloride |

Bromine increases molecular weight and reactivity |

| 2-{[(1-Methyl-1H-pyrazol-4-yl)methyl]amino}ethanol dihydrochloride (1185302-33-3) | C7H14Cl2N3O | 218.11 | - Pyrazole with 1-methyl group - Ethanolamine dihydrochloride |

Dual protonation sites; higher solubility |

| 1-[2-(3-Bromophenyl)-2H-1,2,3-triazol-4-yl]methanamine hydrochloride | C9H10BrClN4 | 289.56 | - Triazole core with 3-bromophenyl substituent - Methanamine hydrochloride |

Larger aromatic system; bromine enhances lipophilicity |

| 2-[1-(Piperidin-3-ylmethyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol hydrochloride | C10H19ClN4O | 246.74 | - Triazole-piperidine hybrid - Ethanol hydrochloride |

Bulky piperidine group; potential for receptor binding |

Key Observations

Core Heterocycle Variations: The target compound and 2-(4-bromo-1H-pyrazol-1-yl)ethylamine hydrochloride share a pyrazole backbone but differ in substituents (bromo vs. amino/methyl). Bromine increases molecular weight by ~35% and may alter electronic properties.

Hydrochloride vs. Dihydrochloride Salts: The dihydrochloride salt in 2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}ethanol dihydrochloride offers higher aqueous solubility compared to monohydrochloride derivatives, advantageous for formulation.

Substituent Effects: Methyl and amino groups in the target compound reduce steric hindrance, favoring reactions at the pyrazole ring. In contrast, bulkier groups like piperidine or bromophenyl may limit reactivity but improve target specificity.

Molecular Weight Trends: The target compound has the lowest molecular weight (177.63 g/mol), making it suitable for applications requiring small molecular probes.

Preparation Methods

Synthesis via β-Keto Ester and Hydrazine Condensation

- Starting Material: N-Boc-β-alanine is converted into a β-keto ester intermediate by a Masamune-Claisen type condensation.

- Key Step: The β-keto ester is reacted with hydrazine derivatives under reflux conditions in methanol to form tert-butyl 2-(5-hydroxy-1H-pyrazol-3-yl)ethylcarbamates.

- Deprotection: Acidolytic removal of the Boc protecting group using HCl in ethyl acetate yields the free 3-(2-aminoethyl)-5-hydroxy-1H-pyrazoles.

- Yields: The key deprotected pyrazoles are obtained in good yields, typically 78% to 84%.

Reaction Scheme Summary:

| Step | Reagents & Conditions | Product Type | Yield (%) |

|---|---|---|---|

| i | CDI, MeCN, r.t., then potassium monomethyl malonate, MgCl2, r.t. | β-Keto ester intermediate | - |

| ii | Hydrazine derivatives (R1NHNH2), MeOH, reflux | tert-butyl 2-(5-hydroxy-1H-pyrazol-3-yl)ethylcarbamates | 48–83 |

| iii | HCl-EtOAc, r.t. | 3-(2-aminoethyl)-5-hydroxy-1H-pyrazoles | 78–84 |

This method is well-documented and provides a direct route to the aminoethyl pyrazole core with functional groups amenable to further derivatization.

Alternative Route via Pyrazolyl Acetates and Amidation

- Starting Material: Dimethyl acetone-1,3-dicarboxylate is condensed with monosubstituted hydrazines to form methyl (pyrazol-3-yl)acetates.

- Hydrolysis: Base-catalyzed hydrolysis converts esters to carboxylic acids.

- Amidation: The acids are amidated with secondary amines to give carboxamides.

- Reduction: The carboxamides are reduced with lithium aluminum hydride to yield the aminoethyl pyrazole derivatives.

Reaction Scheme Summary:

| Step | Reagents & Conditions | Product Type | Yield (%) |

|---|---|---|---|

| i | Monosubstituted hydrazines, MeOH, reflux | Methyl (pyrazol-3-yl)acetates | - |

| ii | NaOH, H2O, r.t. | Carboxylic acids | - |

| iii | CDI, MeCN, r.t., then secondary amines, MeCN, r.t. | Carboxamides | 42–79 |

| iv | LiAlH4, THF, reflux | Aminoethyl pyrazoles | 50–54 |

This route is particularly useful for preparing N,N-dialkyl analogues and provides flexibility in modifying the amino substituents.

Specific Preparation of this compound

The target compound, featuring a 4-methyl substitution on the pyrazole ring, can be synthesized following the general procedures above with appropriate selection of hydrazine derivatives and reaction conditions.

- Hydrazine Derivative: 3-amino-4-methyl-1H-pyrazole precursors are prepared by reacting β-keto esters with hydrazines bearing methyl substituents.

- Deprotection and Salt Formation: The free aminoethyl pyrazole is converted to its hydrochloride salt by treatment with HCl in ethyl acetate, yielding the hydrochloride form suitable for isolation and characterization.

Experimental Data Summary

| Compound ID | R1 Substituent | Reaction Step | Yield (%) | Notes |

|---|---|---|---|---|

| 6b | Methyl (Me) | Acidolytic deprotection (HCl) | 78 | 3-(2-aminoethyl)-5-hydroxy-pyrazole |

| 10b | Methyl (Me) | Hydrazine condensation | 73 | tert-butyl carbamate intermediate |

| 12b | Methyl (Me) | N-acetylation | 62 | N-acetyl derivative |

These yields and conditions are representative for methyl-substituted pyrazole derivatives similar to the target compound.

Additional Notes on Reaction Conditions and Purification

- Solvents: Methanol is commonly used for hydrazine condensation reactions due to its polarity and ability to dissolve both reactants.

- Temperature: Reflux conditions (typically around 65-70 °C) are employed to facilitate cyclization and condensation.

- Purification: Crude products are often purified by crystallization from ethanol or water, and the hydrochloride salts are isolated by precipitation from ethereal HCl solutions.

- Characterization: Melting points, NMR spectroscopy, and elemental analysis are used to confirm structure and purity.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| β-Keto ester + Hydrazine | N-Boc-β-alanine → β-keto ester + hydrazine | Methanol reflux, acidolytic deprotection (HCl-EtOAc) | 48–84 | Straightforward, good yields | Requires Boc protection/deprotection |

| Pyrazolyl acetates route | Dimethyl acetone-1,3-dicarboxylate + hydrazines | Hydrolysis, amidation, LiAlH4 reduction | 42–54 | Flexible for dialkyl analogues | Multi-step, moderate yields |

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing 2-(3-amino-4-methyl-1H-pyrazol-1-yl)ethan-1-ol hydrochloride?

- Methodology :

- Step 1 : Start with commercially available 3-amino-4-methyl-1H-pyrazole. React it with 2-chloroethanol under basic conditions (e.g., K₂CO₃ in DMF) to form the ether linkage.

- Step 2 : Purify the intermediate via column chromatography (silica gel, ethyl acetate/hexane eluent).

- Step 3 : Treat the product with HCl in ethanol to form the hydrochloride salt. Crystallize from ethanol/water for purity .

- Key Data : Yield typically ranges from 60–75%. Purity ≥95% (confirmed by HPLC, C18 column, acetonitrile/water gradient) .

Q. How should researchers characterize the compound’s purity and structural integrity?

- Analytical Techniques :

- NMR Spectroscopy : Assign peaks for pyrazole protons (δ 6.2–7.1 ppm), ethanol moiety (δ 3.5–4.0 ppm), and NH₂ groups (δ 2.8–3.2 ppm). Discrepancies in splitting patterns may indicate tautomerism or impurities .

- IR Spectroscopy : Confirm N-H stretches (~3350 cm⁻¹), C-O-C ether linkage (~1100 cm⁻¹), and hydrochloride formation (broad O-H/N-H stretches ~2500–3000 cm⁻¹) .

- Melting Point : Expected range 180–185°C (decomposition may occur above 190°C) .

Q. What solvent systems are optimal for solubility and stability studies?

- Solubility Profile :

| Solvent | Solubility (mg/mL) | Stability (24h, 25°C) |

|---|---|---|

| Water | 50–60 | Stable (pH 3–5) |

| Ethanol | 30–40 | Degrades ≥10% (basic pH) |

| DMSO | 100+ | Stable (anhydrous) |

- Recommendation : Use aqueous buffers (pH 4–6) for biological assays; avoid prolonged exposure to light .

Advanced Research Questions

Q. How can researchers address contradictions in biological activity data across studies?

- Case Example : If anti-inflammatory activity varies between in vitro and in vivo models:

- Step 1 : Verify compound stability in assay media (e.g., pH, serum proteins).

- Step 2 : Use orthogonal assays (e.g., ELISA for cytokine inhibition and Western blot for NF-κB pathway analysis).

- Step 3 : Employ pharmacokinetic profiling to assess bioavailability differences .

- Data Interpretation : Conflicting results may arise from metabolite interference or off-target effects. Include positive controls (e.g., dexamethasone) and dose-response curves .

Q. What strategies improve enantiomeric purity during synthesis?

- Chiral Resolution :

- Use chiral auxiliaries (e.g., (R)- or (S)-BINOL) during pyrazole-ethanol coupling.

- Enantiomeric excess (≥98%) confirmed via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) .

Q. How to design experiments for structure-activity relationship (SAR) studies?

- SAR Variables :

| Modification Site | Example Derivatives | Biological Impact |

|---|---|---|

| Pyrazole ring | 4-Methyl vs. 4-chloro | ↑ Anti-microbial activity |

| Ethanol chain | Ethanol vs. propanol substituents | Alters solubility and CNS penetration |

- Methodology : Synthesize analogs via parallel combinatorial chemistry. Test in high-throughput screens (e.g., kinase inhibition panels) .

Q. What computational tools predict binding modes with biological targets?

- In Silico Workflow :

- Docking : Use AutoDock Vina with PyMOL visualization. The pyrazole NH₂ group shows hydrogen bonding with ATP-binding pockets in kinases .

- MD Simulations : Run 100 ns simulations (GROMACS) to assess stability of ligand-receptor complexes.

- Validation : Compare predicted IC₅₀ values with experimental data from kinase inhibition assays .

Contradictions and Troubleshooting

Q. Why do melting point values vary between literature sources?

- Root Causes :

- Polymorphism: Hydrochloride salts may exist in multiple crystalline forms.

- Hygroscopicity: Moisture absorption lowers observed melting points.

Q. How to resolve low yields in final hydrochloride salt formation?

- Optimization Steps :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.